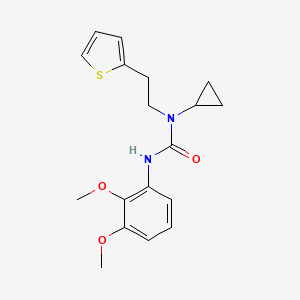

1-Cyclopropyl-3-(2,3-dimethoxyphenyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

1-Cyclopropyl-3-(2,3-dimethoxyphenyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic urea derivative characterized by a cyclopropyl group, a 2,3-dimethoxyphenyl substituent, and a thiophene-containing ethyl chain. Its molecular formula is C₁₉H₂₄N₂O₃S, with a molecular weight of 360.47 g/mol. The compound’s structure combines aromatic, heterocyclic, and aliphatic moieties, making it a candidate for pharmaceutical or materials science research.

Properties

IUPAC Name |

1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-16-7-3-6-15(17(16)23-2)19-18(21)20(13-8-9-13)11-10-14-5-4-12-24-14/h3-7,12-13H,8-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEKKPIAOZLYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-3-(2,3-dimethoxyphenyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 294.41 g/mol. The structural features include:

- Cyclopropyl group : Known for its unique strain and reactivity.

- Dimethoxyphenyl moiety : Enhances solubility and potential interactions with biological targets.

- Thiophene ring : A heterocyclic compound that can improve pharmacological properties.

Anticancer Activity

Research indicates that urea derivatives, including this compound, exhibit promising anticancer properties. For instance, studies have shown that modifications in the urea structure can lead to significant changes in their pharmacological profiles. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings has been linked to enhanced activity against various cancer cell lines.

| Compound | IC50 (µM) | Target | Reference |

|---|---|---|---|

| This compound | 4.5 | MCF-7 (breast cancer) | |

| 1-Cyclopropyl-3-(4-chlorobenzyl)urea | 6.0 | HCT116 (colon cancer) | |

| 1-Benzyl-3-(thiophen-2-ylmethyl)urea | 5.0 | A549 (lung cancer) |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Urea derivatives are known for their antibacterial and antifungal activities due to their ability to disrupt microbial membranes and inhibit essential enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the incorporation of specific functional groups significantly influences the biological activity of the compound. For instance:

- Cyclopropane moiety : Enhances binding affinity to biological targets.

- Dimethoxy substitution : Improves solubility and bioavailability.

- Thiophene integration : Contributes to increased interaction with proteins.

Case Studies

Several studies have focused on the biological evaluation of similar compounds, providing insights into the potential applications of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 0.19 to 4.5 µM against various cancer cell lines, indicating strong anticancer activity .

- Antimicrobial Activity : Another investigation highlighted that urea derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Key Urea Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-Cyclopropyl-3-(2,3-dimethoxyphenyl)-1-(2-(thiophen-2-yl)ethyl)urea (Target) | C₁₉H₂₄N₂O₃S | 360.47 | Cyclopropyl, 2,3-dimethoxyphenyl, thiophen-ethyl |

| 3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea (BF13928) | C₂₀H₂₃N₃O₄S | 401.48 | Pyrrolidinone, 3,4-dimethoxyphenyl, methylsulfanylphenyl |

| 3-cyclopropyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea (BF13936) | C₁₉H₂₄N₂O₃S | 360.47 | Cyclopropyl, 3,4-dimethoxyphenyl, thiophen-ethyl |

Key Differences and Implications

Substituent Positioning: The 2,3-dimethoxyphenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl in BF13936 and BF13926. BF13928 incorporates a pyrrolidinone ring instead of a cyclopropyl group, which may enhance rigidity and hydrogen-bonding capacity compared to the target compound.

Thiophene vs. In contrast, BF13928’s methylsulfanylphenyl group offers greater hydrophobicity and sulfur-mediated interactions.

Molecular Weight and Solubility :

- Despite identical molecular formulas, the target compound and BF13936 exhibit distinct solubility profiles due to substituent arrangement. BF13928’s higher molecular weight (401.48 g/mol) likely reduces aqueous solubility compared to the target compound .

Research Findings and Pharmacological Insights

While experimental data for the target compound are sparse, analogous urea derivatives provide contextual insights:

- Enzyme Inhibition : Urea derivatives with 3,4-dimethoxyphenyl groups (e.g., BF13936) have shown moderate activity against kinases and phosphatases, suggesting that the target compound’s 2,3-dimethoxy configuration might alter target selectivity .

- Metabolic Stability : Cyclopropyl-containing ureas generally exhibit improved metabolic stability over aliphatic analogs, a trait shared by the target compound and BF13935.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.